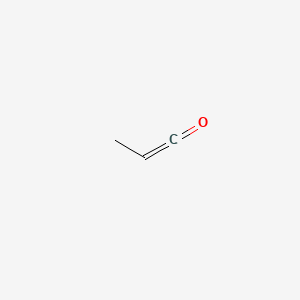
Methylketene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylketene, with the chemical formula CH₃CH=C=O, is a reactive organic compound belonging to the ketene family. It is characterized by the presence of a carbon-carbon double bond and a carbon-oxygen double bond. This compound is a colorless gas at room temperature and is known for its high reactivity, making it a valuable intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylketene can be synthesized through the pyrolysis of acetic anhydride or diketene. The pyrolysis process involves heating these compounds to high temperatures, typically around 500-600°C, in the presence of a catalyst such as platinum or palladium . Another method involves the reaction of aldehydes with oxygen atoms, where the oxygen atom reacts with the acyl radical to generate this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the oxidation of hydrocarbons. The process involves the reaction of hydrocarbons with oxygen, leading to the formation of various ketenes, including this compound .
Chemical Reactions Analysis
Types of Reactions: Methylketene undergoes several types of chemical reactions, including:
Oxidation: this compound reacts with oxygen atoms (O(3P)) to form various oxidation products.
Addition Reactions: It can react with hydroxyl radicals (OH) to form intermediate compounds such as CH₃CHOHCO and CH₃CHCOOH, which further dissociate to produce acetaldehyde (CH₃CHO) and carbon monoxide (CO).
Substitution Reactions: this compound can participate in substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen atoms (O(3P)) and hydroxyl radicals (OH) are common reagents used in oxidation reactions involving this compound
Addition Reactions: Hydroxyl radicals (OH) are commonly used in addition reactions.
Major Products Formed:
Scientific Research Applications
Methylketene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methylketene involves its high reactivity with various nucleophiles and electrophiles. In oxidation reactions, this compound reacts with oxygen atoms to form acyl radicals, which further react to produce oxidation products . In addition reactions, this compound reacts with hydroxyl radicals to form intermediate compounds that dissociate into acetaldehyde and carbon monoxide . The molecular targets and pathways involved in these reactions include the carbon-carbon double bond and the carbon-oxygen double bond in the this compound molecule .
Comparison with Similar Compounds
Ketene (CH₂=C=O): The simplest ketene, known for its high reactivity and use in organic synthesis.
Dimethylketene ((CH₃)₂C=C=O): A derivative of ketene with two methyl groups, used in various chemical reactions.
Diketene (C₄H₄O₂): A dimer of ketene, used as an intermediate in the synthesis of acetoacetate esters and other compounds.
Uniqueness of this compound: this compound is unique due to its specific reactivity and the presence of a methyl group, which influences its chemical behavior and makes it a valuable intermediate in various chemical processes .
Properties
CAS No. |
6004-44-0 |
|---|---|
Molecular Formula |
C3H4O |
Molecular Weight |
56.06 g/mol |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h2H,1H3 |
InChI Key |
UYLUJGRCKKSWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















